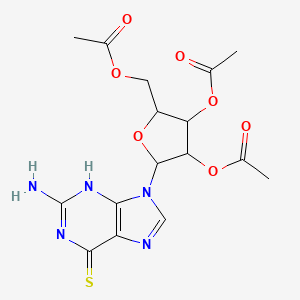
Guanosine, 6-thio-, 2',3',5'-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 6-thio-, 2’,3’,5’-triacetate is a chemical compound with the molecular formula C16H19N5O7S and a molecular weight of 425.42 g/mol It is a derivative of guanosine, where the 6-position of the guanine base is substituted with a thio group, and the ribose moiety is acetylated at the 2’, 3’, and 5’ positions
Vorbereitungsmethoden
The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Guanosine, 6-thio-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the thio group, reverting to a guanosine derivative.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleotide metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its interaction with various molecular targets and pathways. The thio group at the 6-position can form covalent bonds with nucleophiles in biological systems, potentially affecting enzyme activity and protein function. The acetyl groups may influence the compound’s solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Guanosine, 6-thio-, 2’,3’,5’-triacetate can be compared with other similar compounds such as:
Guanosine: The parent compound without the thio and acetyl modifications.
2’,3’,5’-Triacetylguanosine: Similar to guanosine, 6-thio-, 2’,3’,5’-triacetate but without the thio group.
Eigenschaften
CAS-Nummer |
34793-14-1 |
|---|---|
Molekularformel |
C16H19N5O7S |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI-Schlüssel |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















